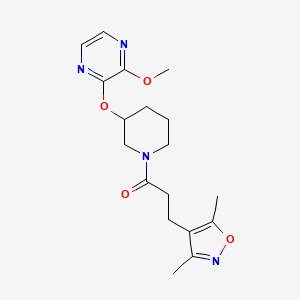![molecular formula C14H13N3O B2856469 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile CAS No. 1164560-54-6](/img/structure/B2856469.png)
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxy group, a toluidino group, and a propenylidene group attached to a malononitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile typically involves the reaction of 4-toluidine with methoxyacetone, followed by the addition of malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile can be compared with other similar compounds, such as:
2-[1-Methoxy-3-(4-aminophenyl)-2-propenylidene]malononitrile: Similar structure but with an amino group instead of a toluidino group.
2-[1-Methoxy-3-(4-methylphenyl)-2-propenylidene]malononitrile: Similar structure but with a methyl group instead of a toluidino group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
2-[(E)-1-methoxy-3-(4-methylanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-13(6-4-11)17-8-7-14(18-2)12(9-15)10-16/h3-8,17H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYSBEPTKWCVOQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2856391.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)
![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)
![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)



![N-(3-methoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B2856403.png)

![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)

